4-(3-Allyl-2-thioureido)phenyl N-(3,4-dichlorophenyl)carbamate
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Overview
Description
4-(3-Allyl-2-thioureido)phenyl N-(3,4-dichlorophenyl)carbamate is a complex organic compound with the molecular formula C17H15Cl2N3O2S . This compound is known for its unique chemical structure, which includes both thioureido and carbamate functional groups. It is often used in early discovery research due to its rare and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Allyl-2-thioureido)phenyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 3-allyl-2-thioureido and 3,4-dichlorophenyl isocyanate . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Allyl-2-thioureido)phenyl N-(3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The thioureido group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioureido group can yield sulfoxides, while reduction of the nitro groups can produce amines .
Scientific Research Applications
4-(3-Allyl-2-thioureido)phenyl N-(3,4-dichlorophenyl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Allyl-2-thioureido)phenyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The thioureido group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The carbamate group can interact with receptors, modulating their function . These interactions can lead to various biological effects, such as anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Allyl-2-thioureido)phenyl N-(3,4-dichlorophenyl)carbamate
- N-Allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides
Uniqueness
4-(3-Allyl-2-thioureido)phenyl N-(3,4-dichlorophenyl)carbamate is unique due to its combination of thioureido and carbamate functional groups. This dual functionality allows it to interact with a wide range of molecular targets, making it a versatile compound for research and development .
Properties
CAS No. |
6677-03-8 |
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Molecular Formula |
C17H15Cl2N3O2S |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
[4-(prop-2-enylcarbamothioylamino)phenyl] N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C17H15Cl2N3O2S/c1-2-9-20-16(25)21-11-3-6-13(7-4-11)24-17(23)22-12-5-8-14(18)15(19)10-12/h2-8,10H,1,9H2,(H,22,23)(H2,20,21,25) |
InChI Key |
HSNXMUNSHASGIY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NC1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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